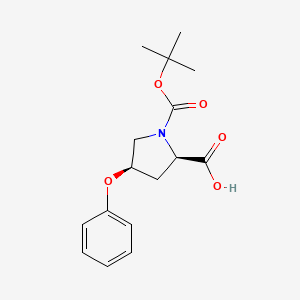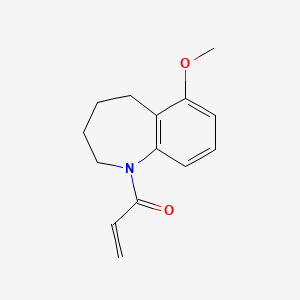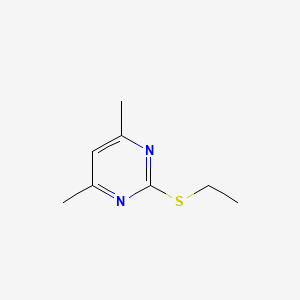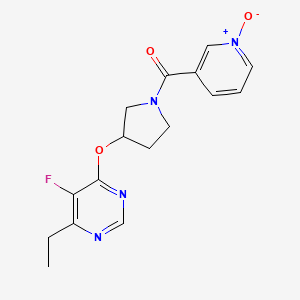
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is an intriguing organic compound that demonstrates significant relevance in synthetic chemistry and scientific research. This compound belongs to a class of pyridine N-oxide derivatives, which are known for their diverse biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One of the common synthetic routes includes the following steps:
Preparation of 6-Ethyl-5-fluoropyrimidin-4-ol: : This intermediate is synthesized through the alkylation of 5-fluoropyrimidin-4-ol with ethyl bromide under basic conditions.
Formation of Pyrrolidine Intermediate: : The next step involves the reaction of the pyrimidin-4-ol intermediate with pyrrolidine carboxylic acid, facilitated by carbodiimide coupling agents to form the corresponding ester.
Cyclization and Oxidation: : The ester undergoes cyclization to form the pyrrolidine ring structure, which is then subjected to oxidation to yield the final pyridine 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound typically employs large-scale chemical reactors and automated synthesis protocols to ensure high yield and purity. The reaction conditions are optimized for scalability, with precise control over temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, resulting in the formation of various oxidized derivatives.
Reduction: : It can also undergo reduction reactions, although these are less common and typically require strong reducing agents.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reducing Agents: : Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: : Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products
The reactions mentioned above result in a variety of products, including oxidized, reduced, and substituted derivatives of the original compound. Each of these products may exhibit unique properties and applications.
科学研究应用
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has found applications in diverse fields:
Chemistry: : Used as a synthetic intermediate in organic chemistry for the development of new compounds.
Biology: : Serves as a probe for studying enzymatic activities and biological pathways.
Medicine: : Investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer research.
Industry: : Employed in the synthesis of materials with specialized properties, such as polymers and catalysts.
作用机制
The mechanism of action of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure enables it to bind to active sites, thereby modulating biochemical pathways and exerting its effects. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Compared to other pyridine N-oxide derivatives, this compound stands out due to its unique substitution pattern and fluoropyrimidine moiety. Similar compounds include:
3-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
3-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
3-(3-((6-Ethyl-5-fluoropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
Each of these analogs has distinct properties and applications, driven by variations in their substituent groups.
属性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-2-13-14(17)15(19-10-18-13)24-12-5-7-20(9-12)16(22)11-4-3-6-21(23)8-11/h3-4,6,8,10,12H,2,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKYBQJZCBLGNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C[N+](=CC=C3)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)
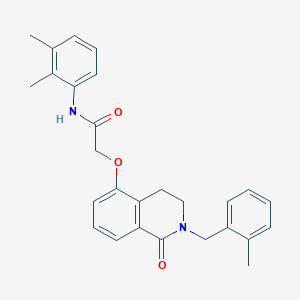
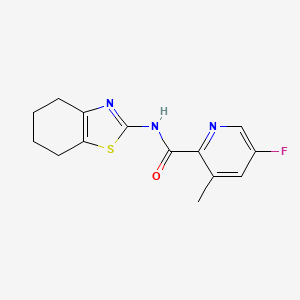

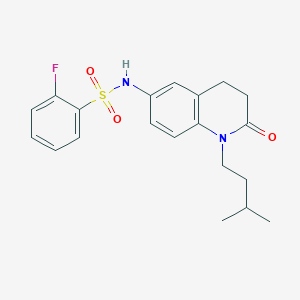
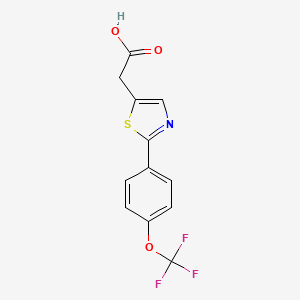
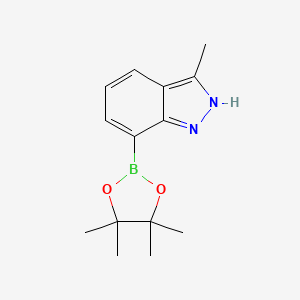
![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)
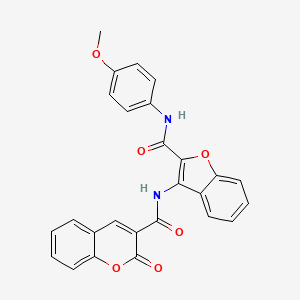

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
